molecular formula C18H16FN3O3 B2579158 2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884216-06-2

2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2579158
CAS No.: 884216-06-2
M. Wt: 341.342
InChI Key: KKBHIBJYLMLCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]pyridine carbonitrile family, characterized by a fused bicyclic core with a nitrile group at position 2. Key structural features include:

  • 2-Hydroxyethyl group at position 6, contributing to solubility in polar solvents .
  • Methyl group at position 7 and oxo group at position 5, stabilizing the pyranone ring .

The molecular formula is C₂₁H₁₇FN₃O₂ (calculated molecular weight: 362.38 g/mol).

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-10-8-14-16(18(24)22(10)6-7-23)15(12(9-20)17(21)25-14)11-4-2-3-5-13(11)19/h2-5,8,15,23H,6-7,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBHIBJYLMLCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. Notably:

  • Mechanism of Action :
    • The compound has been studied for its ability to induce apoptosis in cancer cells. It promotes cell cycle arrest and can enhance the efficacy of existing chemotherapeutics.
    • A study showed that derivatives containing a fluorophenyl group demonstrated enhanced cytotoxicity against breast cancer MCF-7 cells, suggesting that the fluorine atom may increase biological activity through better interaction with cellular targets.
  • Case Studies :
    • In vitro studies have evaluated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations.
    • The compound has also been tested for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Specifically, it has shown selective inhibition of HDAC3 with an IC50 value of 95.48 nM.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition :
    • It exhibits activity against cholinesterases (AChE and BChE), which are important in neurodegenerative diseases like Alzheimer's disease.
    • Enzyme activity assays revealed moderate to strong inhibition compared to standard inhibitors.
  • Anti-inflammatory Effects :
    • The compound's ability to inhibit cyclooxygenases suggests potential anti-inflammatory applications. This could be beneficial in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the pyrano[3,2-c]pyridine-3-carbonitrile scaffold, focusing on substituent variations and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 2-Amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 2-Fluorophenyl; 6: 2-Hydroxyethyl C₂₁H₁₇FN₃O₂ 362.38 Enhanced solubility due to hydroxyethyl N/A
2-Amino-4-(4-hydroxyphenyl)-6-(3-pyridinylmethyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 4-Hydroxyphenyl; 6: 3-Pyridinylmethyl C₂₄H₂₁N₄O₂ 413.45 Potential CNS activity (pyridine moiety)
2-Amino-4-(2-chlorophenyl)-6-(2-phenylethyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 2-Chlorophenyl; 6: 2-Phenylethyl C₂₆H₂₂ClN₃O₂ 468.93 High lipophilicity (logP ~3.8)
2-Amino-4-(2,3-dimethoxyphenyl)-6-(3-pyridinylmethyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 2,3-Dimethoxyphenyl; 6: 3-Pyridinylmethyl C₂₆H₂₄N₄O₄ 480.49 Electron-rich aromatic system
2-Amino-4-(4-chlorophenyl)-6-(3-pyridinylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 4-Chlorophenyl; 6: 3-Pyridinylmethyl C₂₂H₁₇ClN₄O₂ 428.85 Predicted bioactivity (chlorine substituent)

Key Observations:

Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenylethyl or pyridinylmethyl) . The 4-hydroxyphenyl analog () may exhibit pH-dependent solubility due to its phenolic -OH group.

Electronic and Steric Influences: Halogenated aryl groups (2-fluorophenyl, 2-chlorophenyl) enhance metabolic stability and receptor binding via halogen bonds .

The 3-pyridinylmethyl group () may facilitate blood-brain barrier penetration, suggesting CNS applications.

Biological Activity

2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 884216-90-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₁₆FN₃O₃
Molecular Weight341.3 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes including cholinesterases and cyclooxygenases. Studies indicate that it may interact with the active sites of these enzymes, leading to reduced enzymatic activity which is beneficial in conditions like Alzheimer's disease and inflammation .
  • Antioxidant Properties : The compound exhibits significant free radical scavenging activity. Its structural features allow it to stabilize free radicals, thereby protecting cells from oxidative stress .
  • Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as a therapeutic agent in oncology .

Enzyme Inhibition Studies

A recent study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that compounds with a fluorophenyl substituent exhibited moderate inhibitory activity against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM). This suggests that modifications in the molecular structure can enhance or reduce enzyme inhibition efficacy .

Antioxidant Activity

In vitro assays demonstrated that the compound possesses notable antioxidant capabilities. The DPPH radical scavenging assay showed a concentration-dependent reduction in DPPH radicals, indicating its potential use in preventing oxidative damage in biological systems .

Anticancer Potential

In a screening study involving multicellular spheroids, the compound was identified as having promising anticancer activity. It induced apoptosis in cancer cell lines through mechanisms that involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

  • Case Study on Enzyme Inhibition : A study published in Bioorganic Chemistry highlighted the dual inhibitory effects of related compounds on both AChE and BChE. The presence of electron-withdrawing groups like fluorine was found to enhance inhibitory potency significantly .
  • Antioxidant Efficacy : Research published in Journal of Medicinal Chemistry confirmed the antioxidant properties of similar pyrano-pyridine derivatives, suggesting that structural modifications could lead to enhanced activity against oxidative stress-related diseases .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on MCF-7 breast cancer cells revealed that the compound exhibited significant cytotoxic effects with an IC50 value indicative of its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.